molecular formula C15H11F3N4S B3122556 3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone CAS No. 303148-70-1

3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone

Cat. No.: B3122556
CAS No.: 303148-70-1
M. Wt: 336.3 g/mol
InChI Key: YISJPEIKFOANIE-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is a complex organic compound that combines a thiophene ring with a quinazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone typically involves the condensation of 3-Methyl-2-thiophenecarbaldehyde with N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.

    N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazine: Another precursor used in the synthesis.

    2-Formyl-3-methylthiophene: A related compound with similar structural features.

Uniqueness

3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone is unique due to the combination of the thiophene and quinazoline moieties, which imparts distinct electronic and steric properties

Properties

IUPAC Name

N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4S/c1-9-6-7-23-12(9)8-19-22-13-10-4-2-3-5-11(10)20-14(21-13)15(16,17)18/h2-8H,1H3,(H,20,21,22)/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISJPEIKFOANIE-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NNC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
Reactant of Route 3
3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
Reactant of Route 4
3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-thiophenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.